2,6-Dichloro-4-hydrazinylpyridine
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Overview
Description
2,6-Dichloro-4-hydrazinylpyridine is a chemical compound with the molecular formula C5H5Cl2N3 It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with chlorine atoms, and the 4 position is substituted with a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-hydrazinylpyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is usually carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C, depending on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same nucleophilic substitution reaction, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-4-hydrazinylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine group is highly reactive and can form covalent bonds with various biomolecules, leading to alterations in their function. This reactivity is the basis for its potential biological activities, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloro-4-hydrazinylpyridine.
2,6-Difluoropyridine: Similar in structure but with fluorine atoms instead of chlorine.
2,6-Dibromopyridine: Similar in structure but with bromine atoms instead of chlorine.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a hydrazine group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs .
Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-4-1-3(10-8)2-5(7)9-4/h1-2H,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZAXELOAJLSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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